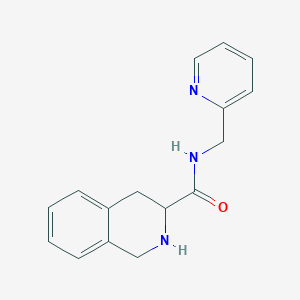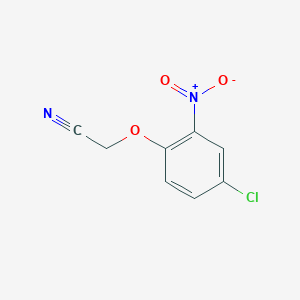![molecular formula C13H16N2O B7469481 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, also known as MMBN, is a chemical compound that has been widely studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. It has also been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of protein kinases and histone deacetylases. In neuronal cells, it has been found to have neuroprotective effects, including the protection of neurons from oxidative stress and the inhibition of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high purity. The synthesis method has been optimized to produce 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity, which is essential for accurate and reproducible results. However, one of the limitations of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high cost. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is a relatively expensive compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. Another area of research is the investigation of the mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, which may lead to the development of more effective therapeutic applications. Additionally, the potential use of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Synthesemethoden
The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile involves the reaction of 4-chlorobenzonitrile with 2-methylmorpholine in the presence of a palladium catalyst. The product is then purified using column chromatography to obtain 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity. The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
In addition to its anti-cancer properties, 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been studied for its potential use in the treatment of neurological disorders. It has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(2-methylmorpholin-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-9-15(6-7-16-11)10-13-4-2-12(8-14)3-5-13/h2-5,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVSIIZBDCWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


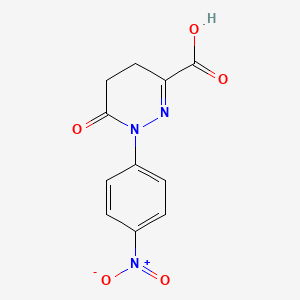
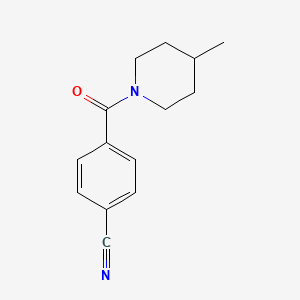
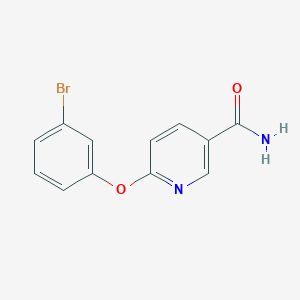
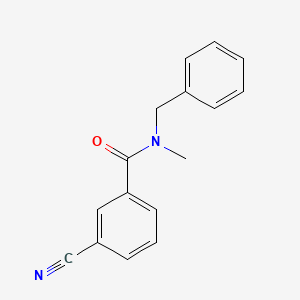
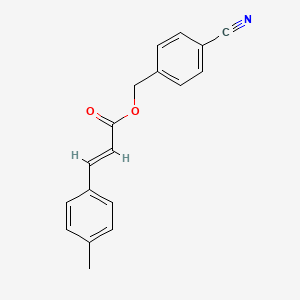
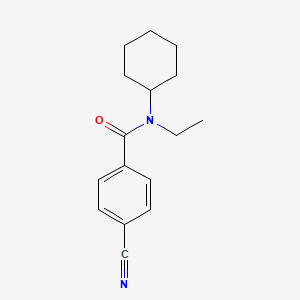




![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)
